Propoxyphenyl thiosildenafil

Description

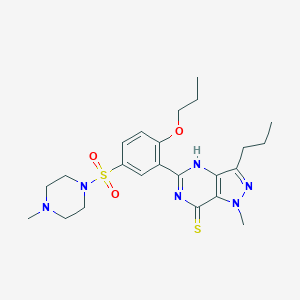

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEJNNYWAHHVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103991 | |

| Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-87-5 | |

| Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphenyl thiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPOXYPHENYL THIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87G0REJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Propoxyphenyl Thiosildenafil

Isolation Methodologies from Complex Matrices

The journey to characterizing a specific compound like propoxyphenyl thiosildenafil (B29118) from a complex mixture, such as in adulterated health supplements, begins with its isolation and purification. Advanced chromatographic techniques are pivotal in this process, ensuring a pure sample for subsequent structural analysis.

Preparative High-Performance Liquid Chromatography (HPLC) Techniques

Preparative High-Performance Liquid Chromatography (HPLC) stands out as a primary method for the isolation of propoxyphenyl thiosildenafil from various matrices. sci-hub.seacs.orgresearchgate.netresearchgate.net This technique utilizes a high-pressure system to pass a solvent containing the sample mixture through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the components between the stationary and mobile phases. In the case of this compound, a previously unknown sildenafil (B151) analogue was successfully isolated from a natural health food product using preparative HPLC, yielding a purified compound for further analysis. sci-hub.seacs.orgresearchgate.netresearchgate.net The use of a diode-array detector (DAD) in conjunction with HPLC allows for the preliminary characterization of the isolated compound based on its ultraviolet (UV) absorption spectrum. sci-hub.seacs.orgresearchgate.net

Column Chromatography and Recrystallization Methods

Following initial separation by techniques like preparative HPLC, classical methods such as column chromatography and recrystallization are often employed to achieve a higher degree of purity. Column chromatography, operating on principles similar to HPLC but at a larger scale and lower pressure, can be used for further purification of the collected fractions. Recrystallization involves dissolving the isolated solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. While specific details on the application of column chromatography and recrystallization for this compound are not extensively documented in the available literature, these are standard and complementary techniques in the purification of sildenafil analogues. rsc.org

Comprehensive Spectroscopic Analysis for Structural Determination

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is employed to determine its precise molecular structure. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the intricate details of a molecule's carbon-hydrogen framework. sci-hub.seacs.orgresearchgate.netresearchgate.net

The systematic name for this compound has been determined through such analyses as 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione . acs.orgresearchgate.netresearchgate.net This structure reveals that the ethoxy group found in its parent compound, thiosildenafil, has been replaced by a propoxy group. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, chemists can piece together the connectivity and spatial arrangement of atoms. The structural elucidation of this compound has been heavily reliant on NMR analysis. sci-hub.seacs.orgresearchgate.netresearchgate.net

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. For this compound, ¹H NMR spectra would confirm the presence of the key functional groups. For instance, the propoxy group would be identified by signals corresponding to the methyl, methylene, and oxymethylene protons. Similarly, the N-propyl group on the pyrazole (B372694) ring and the N-methyl group on the piperazine (B1678402) ring would exhibit characteristic signals. The aromatic protons on the phenyl ring would appear in a distinct region of the spectrum, with their splitting patterns providing information about their substitution pattern.

Illustrative ¹H NMR Data for Key Moieties in this compound

| Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| Propoxy -CH₃ | 0.9 - 1.1 | Triplet |

| Propoxy -CH₂- | 1.7 - 1.9 | Sextet |

| Propoxy -O-CH₂- | 3.9 - 4.1 | Triplet |

| N-Propyl -CH₃ | 0.8 - 1.0 | Triplet |

| N-Propyl -CH₂- | 1.6 - 1.8 | Sextet |

| N-Propyl -N-CH₂- | 2.7 - 2.9 | Triplet |

| Phenyl Aromatic | 7.0 - 8.5 | Doublets, Doublet of Doublets |

| Piperazine -N-CH₃ | 2.2 - 2.5 | Singlet |

| Piperazine Ring -CH₂- | 2.5 - 3.5 | Multiplets |

Note: This table provides representative chemical shift ranges for the functional groups found in this compound based on general principles of NMR spectroscopy and data for similar sildenafil analogues. Actual values can vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound will give rise to a distinct signal in the ¹³C NMR spectrum. This technique is invaluable for confirming the number of carbon atoms and identifying the types of carbon environments (e.g., aliphatic, aromatic, carbonyl-like). The presence of the thioketone (C=S) group, a key feature of thiosildenafil and its analogues, would be confirmed by a characteristic downfield chemical shift in the ¹³C NMR spectrum.

Illustrative ¹³C NMR Data for Key Moieties in this compound

| Functional Group | Typical Chemical Shift (ppm) |

| Propoxy -CH₃ | 10 - 15 |

| Propoxy -CH₂- | 22 - 26 |

| Propoxy -O-CH₂- | 70 - 75 |

| N-Propyl -CH₃ | 11 - 14 |

| N-Propyl -CH₂- | 21 - 25 |

| N-Propyl -N-CH₂- | 45 - 50 |

| Phenyl Aromatic | 110 - 160 |

| Pyrazolopyrimidine | 130 - 165 |

| Thioketone (C=S) | 175 - 185 |

| Piperazine -N-CH₃ | 45 - 48 |

| Piperazine Ring -CH₂- | 50 - 55 |

Note: This table provides representative chemical shift ranges for the carbon atoms in the functional groups of this compound based on general principles of NMR spectroscopy and data for similar sildenafil analogues. Actual values can vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is crucial for the unambiguous structural determination of complex organic molecules like this compound. emerypharma.comsdsu.edu These experiments provide detailed information about the connectivity of atoms within the molecule. emerypharma.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons, for example, within the propyl and propoxy chains, and on the phenyl and pyrazolopyrimidine ring systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comsdsu.educolumbia.edu This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. Each cross-peak in an HSQC spectrum represents a direct C-H bond. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two to four bonds. emerypharma.comsdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. magritek.com For instance, HMBC would show correlations between the protons of the propoxy group and the carbons of the phenyl ring, confirming their connection.

While specific 2D NMR data for this compound is not extensively published in readily accessible literature, the general approach for sildenafil analogs involves using these techniques to confirm the core structure and the specific substitutions. tandfonline.comcore.ac.ukjfda-online.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental tool for identifying this compound and determining its molecular weight and structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the determination of the elemental composition of the molecule. researchgate.net For this compound, an [M+H]⁺ ion was detected at an m/z of 505.2077, which is consistent with the molecular formula C₂₃H₃₂N₆O₃S₂. nih.govresearchgate.netresearchgate.net This level of precision is critical for distinguishing between compounds with similar nominal masses. nih.gov

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and fragmenting it to produce a series of product ions. msaltd.co.uknationalmaglab.org The resulting fragmentation pattern is like a fingerprint for the molecule and provides significant structural information. researchgate.net The fragmentation of sildenafil analogs often involves characteristic losses. For instance, analogs containing a propoxyphenyl moiety exhibit common fragment ions at m/z 325, 299, and 283. researchgate.net A notable fragmentation pathway in thiosildenafil compounds involves the transfer of an alkyl group from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group during collision-induced dissociation. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar and thermally fragile molecules like this compound. tandfonline.comcore.ac.uktandfonline.com It typically produces protonated molecules, such as the [M+H]⁺ ion, which can then be analyzed by the mass spectrometer. nih.gov ESI is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis. tandfonline.comcore.ac.uknih.gov

Time-of-Flight Mass Spectrometry (TOF/MS)

Time-of-Flight (TOF) mass analyzers separate ions based on the time it takes for them to travel a fixed distance. dbcls.jp Lighter ions travel faster and reach the detector first. TOF analyzers are known for their high mass resolution and accuracy, making them suitable for HRMS applications. nih.gov The structural elucidation of this compound has been accomplished using LC-TOF/MS. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. scienceready.com.augelest.com Different bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum. scienceready.com.au For thiosildenafil derivatives, a key feature in the IR spectrum is the absorption band corresponding to the thiocarbonyl (C=S) group, which typically appears in the range of 1288–1242 cm⁻¹. usk.ac.idresearchgate.net In a related compound, propoxyphenyl thioaildenafil (B589028), the IR spectrum showed absorption peaks for an amine group at 3265 cm⁻¹, an aromatic ring at 1572 and 1497 cm⁻¹, and a thioketone group at 1257 cm⁻¹. jfda-online.com

Table 1: Spectroscopic Data for this compound and Related Analogs

| Technique | Observation | Compound | Reference |

| HRMS (ESI-TOF) | [M+H]⁺ ion at m/z 505.2077 | This compound | nih.govresearchgate.netresearchgate.net |

| Molecular Formula | C₂₃H₃₂N₆O₃S₂ | This compound | nih.govresearchgate.netresearchgate.net |

| MS/MS Fragmentation | Common fragment ions at m/z 325, 299, 283 | Propoxyphenyl-containing analogs | researchgate.net |

| IR Spectroscopy | Thiocarbonyl (C=S) absorption at 1288–1242 cm⁻¹ | Thiosildenafil derivatives | usk.ac.idresearchgate.net |

| IR Spectroscopy | Amine (N-H) at 3265 cm⁻¹, Aromatic (C=C) at 1572, 1497 cm⁻¹, Thioketone (C=S) at 1257 cm⁻¹ | Propoxyphenyl thioaildenafil | jfda-online.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the chromophoric systems within a molecule. ugm.ac.id The absorption of UV or visible light by a compound provides information about its electronic transitions. In the case of this compound, UV-Vis spectroscopy has been employed to identify its characteristic absorption maxima.

Studies have reported that this compound exhibits distinct UV absorption peaks. For instance, one analysis identified UV-spectra with maximums at λmax = 226 nm and λmax = 291 nm. nih.gov These absorptions are attributed to the electronic transitions within the pyrazolopyrimidine and substituted phenyl rings of the molecule. The specific wavelengths of maximum absorbance are influenced by the nature and substitution pattern of the chromophores present in the molecular structure.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

| λmax 1 | 226 nm | nih.gov |

| λmax 2 | 291 nm | nih.gov |

Comparative Structural Analysis with Thiosildenafil and Other Analogues

This compound is structurally related to thiosildenafil and other sildenafil analogues. The primary structural difference lies in the substitution at the 2-position of the phenyl ring. In this compound, a propoxy group (-OCH2CH2CH3) is present, whereas in thiosildenafil, an ethoxy group (-OCH2CH3) is found at this position. nih.gov This seemingly minor alteration in the alkyl chain length can influence the molecule's physicochemical properties.

The core structure of this compound consists of a pyrazolopyrimidine ring system, which is also a key feature of sildenafil and its analogues. researchgate.net The replacement of the carbonyl group in sildenafil with a thiocarbonyl group results in the "thio" series of analogues, including thiosildenafil and this compound. jfda-online.com

Numerous other analogues have been identified, each with unique structural modifications. researchgate.netresearchgate.net These can include alterations to the piperazine ring or other parts of the molecule. For example, propoxyphenyl thioaildenafil and propoxyphenyl thiohomosildenafil (B29216) are other identified analogues where the piperazine moiety is modified. researchgate.netnih.govpharmaffiliates.com The systematic study and comparison of these analogues are crucial for understanding structure-activity relationships.

Table 2: Comparison of Structural Features of this compound and Related Analogues

| Compound | Phenyl Ring Substitution (Position 2) | Piperazine Ring Substitution | Key Structural Feature |

| This compound | Propoxy | 4-methylpiperazin-1-ylsulfonyl | Thiocarbonyl group |

| Thiosildenafil | Ethoxy | 4-methylpiperazin-1-ylsulfonyl | Thiocarbonyl group |

| Sildenafil | Ethoxy | 4-methylpiperazin-1-ylsulfonyl | Carbonyl group |

| Propoxyphenyl Aildenafil | Propoxy | 3,5-dimethylpiperazin-1-ylsulfonyl | Carbonyl group |

| Propoxyphenyl Thioaildenafil | Propoxy | 3,5-dimethylpiperazin-1-ylsulfonyl | Thiocarbonyl group |

| Propoxyphenyl Thiohomosildenafil | Propoxy | 4-ethylpiperazin-1-ylsulfonyl | Thiocarbonyl group |

Chemical Nomenclature and Structural Variants of this compound

The systematic chemical name for this compound is 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione. nih.gov This name precisely describes the arrangement of atoms and functional groups within the molecule according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature.

"Structural variants" refer to molecules with differences in their DNA sequence, which can range from single nucleotide changes to larger alterations. genome.govpacb.com In the context of synthetic compounds like this compound, structural variants are more accurately described as analogues. These analogues arise from intentional or unintentional modifications to the parent structure.

The synthesis of these analogues can sometimes lead to the formation of related substances with slight structural differences. For instance, the starting materials or reaction conditions could lead to variations in the alkyl groups or other substituents. researchgate.net The identification and characterization of these variants are important for quality control and for understanding the potential range of related compounds that may be encountered.

Deuterated forms of this compound, such as this compound-d8, have also been synthesized for use as internal standards in analytical testing. simsonpharma.compharmaffiliates.com In these variants, some hydrogen atoms are replaced with deuterium (B1214612) atoms, which allows for their differentiation in mass spectrometric analysis.

Advanced Analytical Methodologies for the Detection and Quantification of Propoxyphenyl Thiosildenafil

Chromatographic Techniques for Screening and Separation

Chromatographic methods are fundamental in the analytical workflow for identifying and quantifying Propoxyphenyl thiosildenafil (B29118) in various matrices, particularly in dietary supplements and herbal products where it may be present as an undeclared adulterant. These techniques offer the necessary selectivity and sensitivity to distinguish the analyte from complex sample components.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Propoxyphenyl thiosildenafil and other phosphodiesterase type 5 (PDE-5) inhibitors. sci-hub.sttandfonline.com Its versatility is enhanced by coupling with various detectors that provide different levels of selectivity and sensitivity.

HPLC coupled with a Diode Array Detector (DAD) is a powerful tool for the initial screening and identification of this compound. nih.govtandfonline.com The DAD detector acquires the ultraviolet-visible (UV-Vis) spectrum of the eluting compounds, providing valuable information for preliminary identification based on the spectral characteristics of the analyte.

In a pivotal study, a novel thiosildenafil analogue was first detected in a health food product using HPLC-DAD. tandfonline.com The structural elucidation of this compound, later named this compound, was initiated based on its UV spectrum obtained by the DAD, which showed similarities to other sildenafil (B151) analogues. nih.govtandfonline.com The structure was subsequently confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govtandfonline.com

Table 1: HPLC-DAD Parameters for this compound Detection

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient elution with acetonitrile and water |

| Flow Rate | Typically 1.0 mL/min |

| Detection | Diode Array Detector |

| Wavelengths | Maximum absorption at approximately 226 nm and 291 nm nih.gov |

This table is interactive. Users can sort and filter the data.

Similar to DAD, HPLC with a standard Ultraviolet (UV) detector is a widely used method for the screening of sildenafil analogues. sci-hub.sttandfonline.comnih.gov While it may not provide the full spectrum like a DAD, a variable wavelength UV detector can be set to specific wavelengths where this compound exhibits strong absorbance, offering good sensitivity for quantification. HPLC-UV has been successfully applied in numerous screening analyses for illegal PDE-5 inhibitors. sci-hub.st

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (<2 µm), UHPLC systems can achieve much faster separations without compromising efficiency.

A target screening method for the detection and quantification of 90 different PDE-5 inhibitors, including this compound, was developed using UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This method allows for the efficient screening of a large number of compounds in a single analytical run, which is highly beneficial for high-throughput laboratories. nih.gov The increased peak capacity of UHPLC is particularly advantageous when analyzing complex mixtures containing multiple sildenafil analogues.

Thin-Layer Chromatography (TLC) with UV Detection

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening technique that can be used for the preliminary detection of sildenafil analogues. sci-hub.sttandfonline.com When coupled with UV detection, TLC can provide a presumptive identification of this compound. The compound is spotted on a TLC plate, which is then developed in a suitable mobile phase. After development, the plate is visualized under UV light, and the retention factor (Rf) value of the spot corresponding to this compound can be compared to that of a reference standard. While not as specific or sensitive as HPLC or UHPLC, TLC-UV is a valuable tool for initial screening in resource-limited settings. sci-hub.st

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, however, its application for the analysis of this compound and other PDE-5 inhibitors is limited. sci-hub.st These compounds are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis without derivatization. sci-hub.st The derivatization process can be laborious and may introduce variability into the analysis. sci-hub.st Consequently, liquid chromatography-based methods are overwhelmingly preferred for the analysis of these compounds. sci-hub.st

Method Validation Parameters

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For a compound like this compound, this involves establishing a series of performance characteristics to ensure the reliability of the data. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most effective approaches for identifying and quantifying PDE-5 inhibitors and their analogues. nih.govnih.gov The validation of these methods is guided by internationally recognized guidelines, which stipulate the evaluation of several key parameters.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other substances in the sample. In the context of this compound, the method must be able to resolve it from other sildenafil analogues (e.g., homosildenafil, acetildenafil, hydroxyhomosildenafil), approved PDE-5 inhibitors (e.g., sildenafil, tadalafil (B1681874), vardenafil), and the complex matrix of the product itself (e.g., herbal supplements, foods). nih.gov Chromatographic techniques like HPLC and LC-MS/MS achieve this by separating compounds based on their physicochemical properties, ensuring that the detected signal corresponds solely to this compound. bts.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For sildenafil and its analogues, highly sensitive methods have been developed. For instance, an LC-MS/MS method for sildenafil and its primary metabolite showed an LOD of 1 ng/mL. bts.gov Another method for detecting various PDE-5 inhibitors in herbal supplements achieved an LOD of 0.4 mg/kg and an LOQ of 1.2 mg/kg. nih.gov These values demonstrate the capability of modern analytical instruments to detect trace amounts of these adulterants.

| Compound | Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Sildenafil | LC-MS/MS | Postmortem Blood | 1 ng/mL | 2 ng/mL | bts.gov |

| Various PDE-5i | LC-HRMS | Herbal Supplements | 0.4 mg/kg | 1.2 mg/kg | nih.gov |

| Sildenafil Citrate (B86180) | HPLC | Oral Suspension | 3.82 ng/mL | 11.57 ng/mL | researchgate.net |

Accuracy and precision are fundamental to validating a quantitative method.

Accuracy : Refers to the closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. Methods for sildenafil analogues typically show excellent accuracy, with recovery rates often between 80% and 110%. nih.govbts.gov

Precision : Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For sildenafil analogues, intra-day (within-day) RSD is typically within 4%, and inter-day (between-day) RSD is within 12%. bts.gov

When analyzing complex samples like herbal supplements, the sample matrix (all components except the analyte) can interfere with the analysis, either enhancing or suppressing the analytical signal. This is known as the matrix effect. Effective sample preparation is crucial to minimize these effects. The efficiency of the sample preparation is evaluated by the extraction recovery, which measures the proportion of the analyte successfully transferred from the original sample to the final analytical extract.

Liquid-liquid extraction and solid-phase extraction (SPE) are common techniques used. For sildenafil and its analogues, SPE has demonstrated high efficiency, with recoveries of approximately 80-83%. bts.gov Another study using a combination of diethyl ether and acetonitrile for liquid-liquid extraction reported mean recoveries of over 85%. nih.gov

| Extraction Method | Solvents/Phase | Matrix | Concentration Tested | Mean Recovery (%) | Source |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | N/A | Postmortem Blood | 100 ng/mL | ~83% | bts.gov |

| Liquid-Liquid Extraction | Diethyl ether and acetonitrile | Rat Plasma | 1.0, 5.0, 10.0 µg/ml | >85% | nih.gov |

Development of Robust Analytical Databases for Analogues

The effective identification of novel, unapproved analogues like this compound heavily relies on the availability of comprehensive and robust analytical databases. Since reference standards for these compounds are often not commercially available, laboratories must characterize them from scratch. nih.gov

The development of these databases involves compiling extensive data from multiple analytical techniques:

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, provides highly accurate mass measurements of the molecular ion. nih.govnih.gov For this compound, an [M+H]⁺ ion was detected at m/z 505.2077, consistent with the molecular formula C23H32N6O3S2. nih.gov Tandem MS (MS/MS) data, which shows the fragmentation patterns of the molecule, is also crucial for structural confirmation and is incorporated into spectral libraries. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the unambiguous structural elucidation of unknown compounds. nih.govresearchgate.net It provides detailed information about the chemical structure, which is essential for confirming the identity of a newly discovered analogue.

Chromatographic Data : Retention times from HPLC or other chromatographic systems are included to help with preliminary identification.

By creating and continuously updating these spectral libraries, analytical laboratories can rapidly screen for and identify a wide range of known and emerging sildenafil analogues. nih.govresearchgate.net

Challenges in Detecting Tailor-Made Designer Drugs

This compound is an example of a "designer drug," a substance created by modifying the molecular structure of an existing drug to mimic its effects while evading legal regulations and standard drug tests. ntcrc.orgdfaf.org The detection of these compounds presents numerous challenges for forensic and analytical laboratories.

Constant Evolution : Illicit chemists continuously create new analogues, making it a moving target for detection methods. ntcrc.org As soon as a new compound is identified and controlled, another may appear on the market.

Lack of Reference Standards : As mentioned, commercial reference materials for these novel compounds are typically unavailable, complicating their identification and quantification.

Stealth Nature : Designer drugs are often altered in ways that render them undetectable by conventional drug screening tests, such as immunoassays, which are designed to detect specific, well-known parent drugs. nih.govnih.gov This necessitates the use of more sophisticated and labor-intensive techniques like LC-MS/MS, TOF-MS, or Orbitrap MS. nih.gov

Unknown Potency and Composition : The clandestine synthesis of these drugs means their ingredients, chemical structure, and potency are largely unknown. nih.gov Products can contain varying amounts of the active substance, or even multiple different analogues, making analysis complex. semanticscholar.org

Circumvention of Laws : A primary motivation for creating designer drugs is to circumvent existing drug laws by promoting them as "legal" alternatives. ntcrc.orgdfaf.org They are often deceptively labeled as "herbal supplements" or "not for human consumption" to avoid regulatory scrutiny. nih.gov

These challenges require a proactive approach from the scientific and regulatory communities, including the constant development of new analytical methods, the rapid sharing of information on new analogues, and the expansion of spectral databases to keep pace with the evolving landscape of designer drugs. technologynetworks.com

Pharmacological Activity and Molecular Interactions As a Phosphodiesterase 5 Inhibitor Analogue

Mechanism of Action as a PDE-5 Inhibitor

Propoxyphenyl thiosildenafil (B29118) is recognized as an analogue of thiosildenafil, a known phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action is inferred from its structural similarity to sildenafil (B151) and thiosildenafil, which are well-characterized PDE5 inhibitors. The primary action of these compounds is the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues.

Modulation of Cyclic Guanosine Monophosphate (cGMP) Levels

The inhibition of PDE5 by compounds like Propoxyphenyl thiosildenafil leads to an increase in the intracellular concentration of cGMP. core.ac.uk cGMP is a crucial second messenger in numerous physiological processes. In the context of vasodilation, nitric oxide (NO) stimulates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By preventing the breakdown of cGMP, PDE5 inhibitors effectively amplify the NO/cGMP signaling pathway. This leads to a sustained elevation of cGMP levels, prolonging its downstream effects. While direct studies on this compound's effect on cGMP levels are not extensively documented in publicly available research, its structural analogy to sildenafil strongly suggests a similar capacity to increase intracellular cGMP concentrations.

Impact on Vasodilation Pathways

The elevated levels of cGMP resulting from PDE5 inhibition activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium levels within vascular smooth muscle cells. The reduction in free calcium promotes the relaxation of these muscle cells, resulting in vasodilation, or the widening of blood vessels. This vasodilation increases blood flow to the respective tissues. The vasodilatory effect of sildenafil and its analogues is particularly prominent in the corpus cavernosum of the penis and the pulmonary vasculature, where PDE5 is highly expressed. It is anticipated that this compound exerts its physiological effects through this same pathway of enhanced cGMP-mediated vasodilation.

Comparative Pharmacological Activity with Sildenafil and Thiosildenafil

This compound is structurally a derivative of thiosildenafil, which itself is an analogue of sildenafil. The key structural difference in this compound is the substitution of the ethoxy group found in sildenafil and thiosildenafil with a propoxy group at the 5-position of the phenyl ring. nih.gov

While specific comparative pharmacological data for this compound is scarce in peer-reviewed literature, its activity is expected to be comparable to that of sildenafil and thiosildenafil due to the high degree of structural similarity. Sildenafil is a potent and selective inhibitor of PDE5, and its analogues are often designed to have similar or enhanced properties. The modification from an ethoxy to a propoxy group represents an increase in the length of the alkyl chain, which can influence factors such as lipophilicity and binding affinity to the PDE5 enzyme. Such modifications can potentially alter the potency and pharmacokinetic profile of the molecule. However, without direct comparative studies, any claims about its relative potency remain speculative. It has been noted that because the structures of these analogues are similar to sildenafil or thiosildenafil, their biological activities are also expected to be similar.

Structure-Activity Relationships (SAR) of this compound

The structure-activity relationship (SAR) of PDE5 inhibitors has been extensively studied, with a focus on optimizing potency and selectivity. The pyrazolopyrimidine core, the substituted phenyl ring, and the piperazine (B1678402) moiety are all critical for activity.

Influence of the Propoxy Group on Biological Activity

The 2-alkoxy group on the phenyl ring of sildenafil and its analogues plays a significant role in the molecule's interaction with the active site of the PDE5 enzyme. This alkoxy group is positioned within a hydrophobic pocket of the enzyme. The change from an ethoxy group (in sildenafil and thiosildenafil) to a propoxy group (in this compound) increases the size and lipophilicity of this substituent. nih.gov This alteration can potentially lead to enhanced hydrophobic interactions with the amino acid residues in the active site, which could, in theory, increase the binding affinity and inhibitory potency of the compound. However, an excessively bulky group in this position could also lead to steric hindrance, which might decrease binding affinity. The optimal length of the alkoxy chain for PDE5 inhibition is a key aspect of the SAR for this class of compounds.

Comparative SAR with Ethoxy and Methyl Substituents

In the family of sildenafil analogues, variations in the alkyl substituent at the 2-position of the phenyl ring have been explored. Sildenafil itself contains an ethoxy group. The replacement of the ethoxy group with a smaller methyl group or a larger propoxy group would be expected to modulate the inhibitory activity. Generally, the ethoxy group has been found to provide a good balance of potency and selectivity. The introduction of a propoxy group, as seen in this compound, represents a conservative modification aimed at potentially improving the hydrophobic interactions within the PDE5 active site. Without empirical data, it is difficult to definitively state whether the propoxy group confers an advantage over the ethoxy or methyl groups in terms of biological activity.

Exploration of Other Potential Biological Activities of this compound

This compound is recognized as a synthetic chemical compound and an analogue of sildenafil and thiosildenafil, which are known phosphodiesterase type 5 (PDE5) inhibitors. nih.govresearchgate.net Its primary pharmacological activity is the inhibition of the PDE5 enzyme, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels and smooth muscle relaxation. nih.gov While the PDE5 inhibitory action is established, dedicated research into other potential biological activities of this compound, particularly concerning cellular behaviors like proliferation and apoptosis, is not available in current scientific literature. The compound has been identified in forensic investigations as an adulterant in herbal remedies. uts.edu.au

Modulation of Cell Proliferation Pathways

There is currently no scientific evidence from in vitro or in vivo studies to suggest that this compound directly modulates cell proliferation pathways. Research on this specific analogue has been primarily focused on its isolation and identification in dietary supplements. researchgate.netjfda-online.com The broader class of PDE5 inhibitors, such as sildenafil, has been investigated for effects on cell proliferation, but these findings cannot be directly extrapolated to this compound without specific studies. nih.govmednexus.org

Induction of Apoptosis

Scientific literature lacks specific studies investigating the ability of this compound to induce apoptosis in any cell line. While some research on other PDE5 inhibitors has explored their potential to trigger programmed cell death, particularly in the context of cancer, no such data exists for this compound. nih.govnih.govurotoday.com Therefore, any role for this specific compound in the induction of apoptosis remains uninvestigated and unconfirmed.

Potential for Anticancer Properties

Due to the absence of research on its effects on cell proliferation and apoptosis, there is no scientific basis to claim any potential for anticancer properties for this compound. The exploration of PDE5 inhibitors in oncology is an emerging field, with studies on compounds like sildenafil suggesting potential applications. mednexus.orgnih.gov However, the structural differences in analogues like this compound mean that their biological effects could be significantly different, and any potential anticancer activity would need to be established through dedicated preclinical and clinical research, which is currently not available. researchgate.net

Implications for Public Health, Forensic Science, and Regulatory Control

Prevalence and Trends of Propoxyphenyl Thiosildenafil (B29118) Adulteration in Commercial Products

The clandestine inclusion of synthetic compounds in consumer products is a growing issue for public health and regulatory bodies worldwide. Propoxyphenyl thiosildenafil, a potent analogue of approved phosphodiesterase-5 (PDE-5) inhibitors, has been increasingly identified as a fraudulent ingredient in products marketed for sexual enhancement.

Presence in Illicit Erectile Dysfunction Products

This compound has been detected in food supplements marketed for erectile dysfunction. nih.gov One analysis identified the compound at a concentration of 25.5 mg per tablet in a product that was falsely claimed to be "100% natural" and based on herbal ingredients. nih.gov This trend is part of a larger problem of adulteration, where a significant percentage of dietary supplements purchased online are found to contain unapproved pharmaceutical ingredients. sci-hub.st

The number of known synthetic PDE-5 inhibitor analogues discovered in dietary supplements has surged from just one in 2003 to nearly 70 by 2016. sci-hub.st Sildenafil (B151) analogues, including this compound, represent the largest category of these adulterants. sci-hub.st

Detection in Herbal Health Supplements and Functional Foods

The adulteration is not limited to products explicitly sold for erectile dysfunction. A novel analogue, propoxyphenyl-thiohydroxyhomosildenafil, was identified in four out of nine herbal dietary supplements intended as beverages for enhancing sexual performance. researchgate.net The presence of such compounds in "natural" health products and functional foods is particularly concerning, as consumers are often unaware of the potent pharmaceuticals they are ingesting. rsc.orgnih.gov The use of Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying these novel compounds that have not been thoroughly studied for safety and health risks. rsc.org

Table 1: Detection of this compound and Analogues in Commercial Products

| Product Type | Compound Detected | Key Findings |

|---|---|---|

| Food Supplement for Erectile Dysfunction | This compound | Contained 25.5 mg/tablet; marketed as "100% natural". nih.gov |

| Herbal Dietary Supplements (Beverages) | Propoxyphenyl-thiohydroxyhomosildenafil | Detected in 4 of 9 samples analyzed before market launch. researchgate.net |

| Natural Health Food Product | This compound | A novel PDE-5 inhibitor was isolated and identified. |

Associated Health Risks and Adverse Event Reporting

The consumption of products containing undeclared this compound and its analogues poses serious health risks, as these substances have not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals.

Potential for Serious Side Effects due to Uncontrolled Consumption

Adverse events have been directly linked to the consumption of products adulterated with sildenafil analogues. For instance, the use of a product containing propoxyphenyl thiohydroxyhomosildenafil has been associated with symptoms such as giddiness, headache, shortness of breath, and backache. sci-hub.st The toxicity and potency of these derivatives are often unknown, creating a significant risk for consumers. nih.govsci-hub.st

The danger is magnified because consumers are unaware of the presence of these potent drugs, which can lead to overdose or dangerous interactions with other medications. nih.govgoldenberglaw.com For individuals with underlying health conditions such as heart disease, diabetes, or high blood pressure, who may be taking nitrates, the interaction can cause a life-threatening drop in blood pressure. goldenberglaw.comnewsweek.com

Comparison with Known Adverse Effects of Approved PDE-5 Inhibitors

Approved PDE-5 inhibitors like sildenafil, tadalafil (B1681874), and vardenafil (B611638) are prescription medications with well-documented side effect profiles. Misuse or abuse of these drugs can lead to a range of adverse effects. windows.net The risks associated with unapproved analogues like this compound are expected to be similar, if not greater, due to the lack of clinical studies.

Table 2: Comparison of Reported and Potential Adverse Effects

| Adverse Effect | Associated with Propoxyphenyl Thiohydroxyhomosildenafil sci-hub.st | Known Side Effects of Approved PDE-5 Inhibitors windows.net |

|---|---|---|

| Neurological | Giddiness, Headache | Headache, Dizziness |

| Cardiovascular | - | Flushing, Tachycardia, Cardiac Arrest |

| Respiratory | Shortness of Breath | Nasal Congestion |

| Musculoskeletal | Backache | Muscle Pain, Back Pain |

| Gastrointestinal | - | Dyspepsia, Diarrhea |

| Ocular | - | Vision Disturbance, Sudden Vision Loss |

Regulatory Science and Policy Interventions

The widespread adulteration of dietary supplements with compounds like this compound has prompted action from regulatory agencies and calls for stricter policy interventions. The U.S. Food and Drug Administration (FDA) has issued numerous warnings to consumers about dietary supplements for sexual enhancement that contain undeclared drug ingredients or their analogues. jwatch.orgsfda.gov.sa

These warnings often highlight the potential for dangerous drug interactions and the fact that these products are illegal drugs that have not been approved for safety and effectiveness. sfda.gov.sa The FDA maintains a database of tainted products marketed as dietary supplements to inform the public. dovepress.com Despite these efforts, studies have shown that many recalled products remain available for purchase and continue to contain hidden drug ingredients. dovepress.com

Regulatory bodies employ advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to screen for a wide range of PDE-5 inhibitors and their analogues in suspect products. tandfonline.comtandfonline.com The challenge for regulators is the continuous emergence of new, structurally modified analogues designed to evade detection. windows.net

Policy interventions include increased surveillance of the market, particularly products sold online, and international collaboration to combat the production and distribution of these illegal products. nih.gov There is a recognized need for better regulation of the natural health products industry to protect consumers from the risks of adulterated products. researchgate.net Public health campaigns also play a role in educating consumers about the dangers of purchasing unregulated sexual enhancement products. fda.gov.ph

Forensic Analytical Applications

Forensic science provides the essential tools for identifying and tracing illicitly manufactured compounds like this compound, thereby supporting regulatory and law enforcement actions.

The identification of this compound in seized products relies on a suite of advanced analytical techniques. As this and other sildenafil analogues are not approved drugs, reference standards are often not commercially available, making their initial identification a complex process.

Forensic laboratories employ a combination of methods to elucidate the structure of these unknown compounds:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the components of a sample.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation patterns of the unknown compound, providing strong evidence of its identity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique that provides detailed information about the molecular structure of a compound, allowing for unambiguous identification.

Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy can provide additional structural information.

These methods have been successfully used to identify this compound and other sildenafil analogues in a variety of seized materials, including powders, capsules, and even beverages.

| Analytical Technique | Primary Function in Identification |

| HPLC/GC | Separation of the compound from the product matrix. |

| Mass Spectrometry (MS) | Determination of molecular weight and structural fragments. |

| NMR Spectroscopy | Definitive elucidation of the complete molecular structure. |

Beyond simple identification, forensic chemistry aims to trace the origins of seized drugs to disrupt manufacturing and distribution networks. Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool in this endeavor. By analyzing the stable isotope ratios of elements like carbon, nitrogen, and hydrogen within the drug molecule, scientists can potentially link different batches of a drug to a common synthetic route or even a specific clandestine laboratory. The isotopic signature of a synthetic compound is influenced by the starting materials and the specific chemical processes used in its production. This "chemical fingerprint" can provide valuable intelligence to law enforcement agencies.

Analysis of impurities and by-products in a seized sample can also offer clues about the synthetic pathway used. Different synthesis methods will result in a unique profile of residual chemicals, which can be identified using techniques like GC-MS.

Future Research Directions and Monitoring Strategies

The dynamic nature of the illicit drug market necessitates continuous innovation in detection and monitoring strategies. Future efforts will likely focus on several key areas:

Development of Rapid Screening Methods: There is a need for faster, more portable, and cost-effective screening tools that can be used by regulatory agents in the field to quickly identify potentially adulterated products. Techniques like portable Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) are promising in this regard.

Non-Targeted Testing Protocols: As clandestine chemists continue to produce novel analogues, forensic laboratories are moving towards non-targeted testing workflows. These approaches, often using high-resolution mass spectrometry (HRMS), allow for the detection and identification of unknown compounds without the need for pre-existing reference standards.

Enhanced Data Sharing and Collaboration: Improved information sharing between international regulatory agencies, law enforcement, and forensic laboratories is crucial for tracking the emergence and spread of new analogues.

Advanced Isotope and Impurity Profiling: Further research into the application of IRMS and impurity profiling for a wider range of synthetic drugs will enhance the ability to link seizures and dismantle trafficking organizations.

Monitoring Online Sales: Developing more effective strategies and technologies to monitor and disrupt the online sale of adulterated dietary supplements is a critical area for future work.

By investing in these research and monitoring strategies, the scientific and regulatory communities can better protect the public from the health risks posed by this compound and other illicitly manufactured pharmaceutical analogues.

Q & A

Q. How can species reactivity discrepancies be resolved in cross-species pharmacological studies?

- Methodological Answer : Test this compound in multiple models (e.g., human primary cells, zebrafish embryos, and murine tissues). Use species-specific PDE-5 inhibitors as positive controls. Apply multivariate ANOVA to identify interspecies variability in dose-response relationships .

Data Interpretation & Validation

Q. What computational tools are effective for analyzing co-eluted chromatographic peaks of this compound analogs?

- Methodological Answer : Apply multivariate curve resolution-alternating least squares (MCR-ALS) to deconvolute overlapping peaks. Validate with pure standards and compare spectral similarity indices (SSI) ≥ 0.95 for confirmation .

Q. How can researchers validate the specificity of immunoassays for this compound in cross-reactive matrices?

- Methodological Answer : Perform cross-reactivity testing against 27 structurally related PDE-5 inhibitors (e.g., thiohomosildenafil, acetaminotadalafil). Use competitive ELISA with monoclonal antibodies and calculate cross-reactivity percentages (<5% acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.